Technical Guide: Physicochemical Profiling & Analysis of Hydroxyzine-d8 1-Fructose
Technical Guide: Physicochemical Profiling & Analysis of Hydroxyzine-d8 1-Fructose
This guide provides an in-depth technical analysis of Hydroxyzine-d8 1-Fructose , a critical deuterated internal standard used in the impurity profiling of pharmaceutical formulations.
Executive Summary: The Glycation Challenge in Liquid Formulations
In the development of pediatric syrups and liquid antihistamine formulations, Hydroxyzine is frequently compounded with high concentrations of sweeteners like fructose, sucrose, or sorbitol. While pharmacologically inert, these excipients are chemically reactive.
Hydroxyzine-d8 1-Fructose (C₂₇H₂₉D₈ClN₂O₇) serves as the stable isotope-labeled internal standard (SIL-IS) for quantifying the Hydroxyzine Fructose Impurity . This impurity arises not through the classical Maillard reaction (which requires a primary/secondary amine), but through O-glycosylation of Hydroxyzine’s terminal hydroxyl group. Accurate quantification is mandatory under ICH Q3B(R2) guidelines, as glycation adducts can alter drug potency and stability.
This guide details the molecular architecture, synthesis logic, and LC-MS/MS validation protocols for this specific adduct.
Molecular Architecture & Identity
The nomenclature "1-Fructose" in commercial catalogs often refers to the specific adduct formed between the drug and the sugar. However, structural analysis reveals this is an O-fructoside formed at the terminal alcohol of the hydroxyzine side chain.
Structural Specifications
| Feature | Specification |
| Compound Name | Hydroxyzine-d8 1-Fructose |
| Chemical Type | Deuterated Glycosidic Impurity Standard |
| Molecular Formula | C₂₇H₂₉D₈ClN₂O₇ |
| Exact Mass | ~545.10 g/mol (Calculated based on d8-piperazine) |
| Unlabeled Parent MW | 537.05 g/mol |
| Isotopic Purity | ≥ 98% deuterium incorporation |
| Chemical Structure | (2S,3S,4S,5R)-2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl-d8)ethoxy)ethoxy)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol |
Deuterium Labeling Logic
The deuterium atoms are strategically placed on the piperazine ring (positions 2,2,3,3,5,5,6,6-d8).
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Why here? The piperazine ring is the core structural scaffold. Labeling the side chains (ethoxyethanol) would be risky due to potential metabolic cleavage or exchange. Labeling the phenyl rings is chemically challenging.
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Mass Shift: The +8 Da shift provides sufficient separation from the unlabeled impurity (M+0) and its natural isotopes (M+1, M+2) in Mass Spectrometry, preventing "crosstalk" during quantification.
Physicochemical Properties[2][4][5][6][7]
Understanding the physical behavior of this adduct is crucial for handling and extraction.
Solubility Profile
Unlike the lipophilic parent Hydroxyzine (LogP ~2.5), the Fructose adduct is amphiphilic .
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Water Solubility: High. The fructofuranose moiety adds significant polarity.
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Organic Solubility: Soluble in Methanol, DMSO, and Acetonitrile. Poorly soluble in non-polar solvents (Hexane, Toluene).
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Implication: Liquid-Liquid Extraction (LLE) using non-polar solvents may fail to recover this impurity. Solid Phase Extraction (SPE) or protein precipitation is recommended.
Stability & Reactivity
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Hygroscopicity: Extremely high. The sugar moiety attracts atmospheric moisture.
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Protocol: Handle strictly in a humidity-controlled glove box or desiccated environment.
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Hydrolytic Instability: The O-glycosidic bond is susceptible to acid hydrolysis.
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Risk:[1] Low pH mobile phases (< pH 2.5) or high temperatures during evaporation can cleave the fructose, reverting the standard back to Hydroxyzine-d8, leading to false negatives.
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Synthesis & Formation Mechanism
The formation of the unlabeled impurity (and the synthesis of the standard) follows a Fischer Glycosylation-type pathway, modified for the specific solubility of Hydroxyzine.
Reaction Pathway Diagram
The following diagram illustrates the formation of the O-Fructoside from Hydroxyzine and D-Fructose.
Figure 1: Acid-catalyzed condensation of Hydroxyzine-d8 and Fructose forming the O-glycosidic impurity.[2][3][4][][6][7][8]
Analytical Protocol: LC-MS/MS Validation
To quantify this impurity in syrup formulations, a validated LC-MS/MS method is required. The following protocol utilizes Hydroxyzine-d8 1-Fructose as the Internal Standard.
Mass Spectrometry Parameters (MRM)
The fragmentation pattern is dominated by the cleavage of the glycosidic bond and the piperazine ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Hydroxyzine-d8 1-Fructose | 545.3 [M+H]⁺ | 209.1 | 25 | Cleavage of Chlorobenzhydryl-d8-piperazine |
| Hydroxyzine-d8 1-Fructose | 545.3 [M+H]⁺ | 383.2 | 15 | Neutral loss of Fructose (-162 Da) |
| Hydroxyzine 1-Fructose (Analyte) | 537.3 [M+H]⁺ | 201.1 | 25 | Cleavage of Chlorobenzhydryl-piperazine |
Chromatographic Conditions
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Column: C18 Polar-Embedded (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl).
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Rationale: Standard C18 columns may not retain the polar fructose moiety sufficiently. Polar-embedded phases improve retention and peak shape for glycosylated species.
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Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 90% B over 8 minutes.
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Note: The impurity will elute earlier than the parent Hydroxyzine due to the polar sugar group.
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Sample Preparation (Dilute & Shoot)
For high-sugar syrups, solid-phase extraction can be clogged by the viscosity. A "Dilute and Shoot" approach is often superior, relying on the d8-IS to correct for matrix effects.
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Aliquot: Transfer 100 µL of Syrup Formulation.
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Spike: Add 50 µL of Hydroxyzine-d8 1-Fructose Working Solution (10 µg/mL in MeOH).
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Precipitation: Add 850 µL cold Acetonitrile to precipitate large sugar polymers/excipients.
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Centrifuge: 10,000 rpm for 10 mins at 4°C.
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Inject: Inject 5 µL of the supernatant.
Storage & Handling Directives
Due to the labile nature of the glycosidic bond and the hygroscopicity of the fructose moiety, strict adherence to these protocols is necessary to maintain standard integrity.
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Primary Storage: -20°C (or lower).
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Container: Amber glass vial with PTFE-lined screw cap.
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Reconstitution:
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Allow vial to warm to room temperature before opening to prevent condensation.
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Dissolve in pure Methanol or DMSO . Avoid water for stock solutions to prevent hydrolysis over time.
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Use stock solutions within 30 days.
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References
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Axios Research. (2024). Hydroxyzine Fructose Derivative Reference Standard Data Sheet. Retrieved from [Link]
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European Medicines Agency (EMA). (2006). ICH Guideline Q3B(R2) on Impurities in New Drug Products. Retrieved from [Link]
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Hydroxyzine Fructose Derivative | Axios Research [axios-research.com]
- 4. Buy Online TRC - Hydroxyzine 1-Fructose | LGC Standards [lgcstandards.com]
- 6. allmpus.com [allmpus.com]
- 7. Hydroxyzine-d8 | CAS 68-88-2 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. BioOrganics [bioorganics.biz]
